molecular formula C10H9ClN2O2 B13247685 2-[(But-3-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid

2-[(But-3-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid

Cat. No.: B13247685
M. Wt: 224.64 g/mol
InChI Key: YWDRVYXKSFPTPU-UHFFFAOYSA-N
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Description

2-[(But-3-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid is an organic compound that features a pyridine ring substituted with a but-3-yn-1-ylamino group, a chlorine atom, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-3-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridine-4-carboxylic acid and but-3-yn-1-amine.

    Coupling Reaction: The but-3-yn-1-amine is coupled with 5-chloropyridine-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane at room temperature for several hours until the reaction is complete.

    Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(But-3-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the alkyne group.

    Coupling Reactions: The alkyne group can participate in coupling reactions such as Sonogashira coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF (dimethylformamide).

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

2-[(But-3-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 2-[(But-3-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages that are useful in bioconjugation and drug development.

Comparison with Similar Compounds

Similar Compounds

    2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride: Similar structure but with an acetic acid moiety instead of a pyridine ring.

    2-[(Prop-2-yn-1-yl)amino]acetic acid: Similar alkyne functionality but with a prop-2-yn-1-yl group.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

2-(but-3-ynylamino)-5-chloropyridine-4-carboxylic acid

InChI

InChI=1S/C10H9ClN2O2/c1-2-3-4-12-9-5-7(10(14)15)8(11)6-13-9/h1,5-6H,3-4H2,(H,12,13)(H,14,15)

InChI Key

YWDRVYXKSFPTPU-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1=NC=C(C(=C1)C(=O)O)Cl

Origin of Product

United States

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